molecular formula C19H22O3 B1311981 Ethyl 7-(2-naphthyl)-7-oxoheptanoate CAS No. 898752-82-4

Ethyl 7-(2-naphthyl)-7-oxoheptanoate

Cat. No. B1311981
M. Wt: 298.4 g/mol
InChI Key: DFOZOSUTXNOXLB-UHFFFAOYSA-N
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Description

“Ethyl 7-(2-naphthyl)-7-oxoheptanoate” is a complex organic compound. It contains a naphthyl group, which is a two-ring aromatic hydrocarbon, attached to a heptanoate chain with an ethyl ester at the end. The “7-oxo” indicates a ketone functional group on the seventh carbon of the heptanoate chain .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic naphthyl group, the seven-carbon chain of the heptanoate, and the ethyl ester. The ketone functional group on the heptanoate chain would be a key functional group in the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The ketone could be reduced to an alcohol, or it could undergo condensation reactions with amines. The ester could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, we can predict that it would be a solid under room temperature with moderate solubility in organic solvents due to the presence of both polar (ketone, ester) and nonpolar (aromatic ring, alkyl chain) components .

Scientific Research Applications

Photochemical Studies

The photochemistry of 2-(1-naphthyl)ethyl benzoates has been investigated to understand intramolecular electron transfer mechanisms. These studies provide insight into the photochemical behavior of compounds with naphthyl groups, which can be useful in developing fluorescent probes or understanding the photochemical processes of similar compounds (Morley & Pincock, 2001).

Synthesis and Structural Studies

The synthesis and structural analysis of ethyl naphth[2,3-f]isoindole-1-carboxylate have been reported, highlighting the compound's potential in material science and organic chemistry for further application in synthesizing complex molecules with specific optical or electronic properties (Seike et al., 2013).

Microwave-assisted Synthesis

A microwave-assisted method has been developed for synthesizing ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, demonstrating the compound's significance as an intermediate for creating biologically active naphthyridone derivatives (Leyva-Ramos et al., 2017).

Analysis and Purity Determination

The purity of ethyl 7-chloro-2-oxohepanoate was determined using gas chromatography, with a focus on identifying trace impurities, showcasing the importance of analytical chemistry in ensuring the quality and purity of synthesized compounds (Li, 2007).

Crystal and Molecular Structure

Research on the crystal and molecular structures of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate provides valuable data for the understanding of molecular interactions and stability, which is crucial for the development of new materials and compounds (Kaur et al., 2012).

Coenzyme NADH Model Reaction

A novel coenzyme NADH model reaction with ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate highlights the compound's role in studying biochemical reactions and processes, which could lead to insights into enzyme mechanisms or the development of biomimetic catalysts (Fang et al., 2006).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The study of such a compound could be interesting for organic chemists. Its synthesis and reactions could provide useful information about the reactivity of similar compounds. If it has biological activity, it could be of interest in medicinal chemistry .

properties

IUPAC Name

ethyl 7-naphthalen-2-yl-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-2-22-19(21)11-5-3-4-10-18(20)17-13-12-15-8-6-7-9-16(15)14-17/h6-9,12-14H,2-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOZOSUTXNOXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452306
Record name ETHYL 7-(2-NAPHTHYL)-7-OXOHEPTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(2-naphthyl)-7-oxoheptanoate

CAS RN

898752-82-4
Record name ETHYL 7-(2-NAPHTHYL)-7-OXOHEPTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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